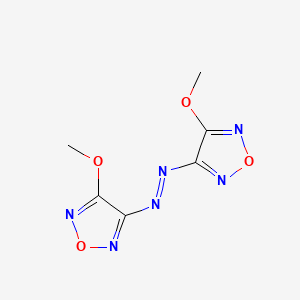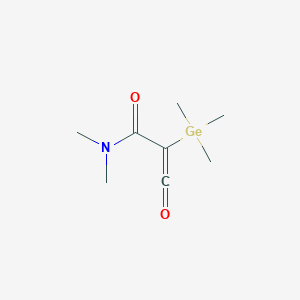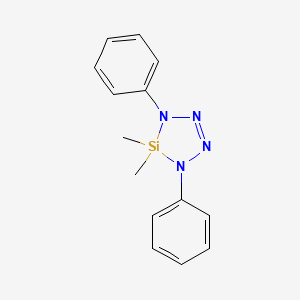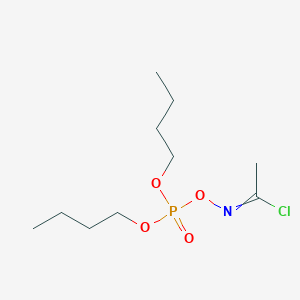
1,2,5-Oxadiazole, 3,3'-azobis[4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- is a heterocyclic aromatic compound belonging to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in various fields such as material science, medicinal chemistry, and high-energy materials .
Vorbereitungsmethoden
The synthesis of 1,2,5-oxadiazole derivatives typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at elevated temperatures using metal hydroxides . For instance, the preparation of 1,2,5-oxadiazole can be achieved by heating glyoxime in the presence of succinic anhydride at 150°C . Industrial production methods often involve similar cyclization reactions, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxadiazole derivatives into their corresponding amines or alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation and chloroacetyl chloride for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,5-oxadiazole, 3,3’-azobis[4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways . For example, oxadiazole derivatives can inhibit enzymes involved in cell proliferation, making them potential anticancer agents .
Vergleich Mit ähnlichen Verbindungen
1,2,5-Oxadiazole, 3,3’-azobis[4-methoxy- can be compared with other oxadiazole isomers, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and high-energy materials.
1,3,4-Oxadiazole: Exhibits similar biological activities and is used in drug design.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to ring-open.
The uniqueness of 1,2,5-oxadiazole lies in its stability and versatility, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
108262-17-5 |
|---|---|
Molekularformel |
C6H6N6O4 |
Molekulargewicht |
226.15 g/mol |
IUPAC-Name |
bis(4-methoxy-1,2,5-oxadiazol-3-yl)diazene |
InChI |
InChI=1S/C6H6N6O4/c1-13-5-3(9-15-11-5)7-8-4-6(14-2)12-16-10-4/h1-2H3 |
InChI-Schlüssel |
LNCUNZPBSMPIMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NON=C1N=NC2=NON=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)



![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)


![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)


